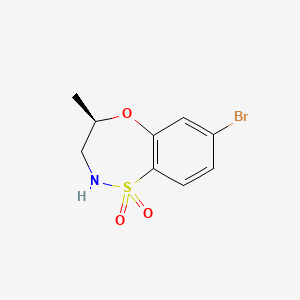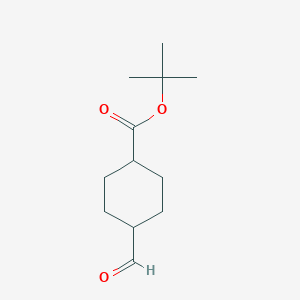![molecular formula C10H10LiNO2 B13471114 Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is an organolithium compound with the molecular formula C10H10LiNO2 It is characterized by the presence of a lithium ion coordinated to a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate typically involves the reaction of 2-[1-(pyridin-2-yl)cyclopropyl]acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction conditions often include mild heating to facilitate the formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The lithium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new organometallic compounds or salts.
科学的研究の応用
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving lithium ions.
Medicine: Research into the potential therapeutic effects of lithium compounds includes their use in treating mood disorders and neurological conditions.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and neurotransmitter release. The pyridin-2-yl group may also interact with specific receptors or proteins, influencing cellular functions.
類似化合物との比較
Similar Compounds
Lithium 2-(quinolin-2-yl)acetate: Similar in structure but with a quinoline ring instead of a pyridine ring.
Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate: Contains a dimethylamino group, offering different reactivity and applications.
Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Features a benzoimidazole ring, providing unique properties.
Uniqueness
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is unique due to its specific combination of a lithium ion with a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal research.
特性
分子式 |
C10H10LiNO2 |
|---|---|
分子量 |
183.2 g/mol |
IUPAC名 |
lithium;2-(1-pyridin-2-ylcyclopropyl)acetate |
InChI |
InChI=1S/C10H11NO2.Li/c12-9(13)7-10(4-5-10)8-3-1-2-6-11-8;/h1-3,6H,4-5,7H2,(H,12,13);/q;+1/p-1 |
InChIキー |
XJHPLUJKAQOVFD-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CC1(CC(=O)[O-])C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)

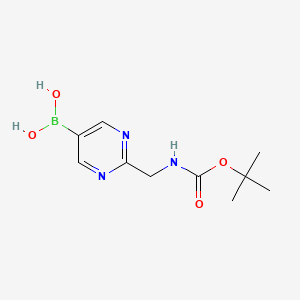

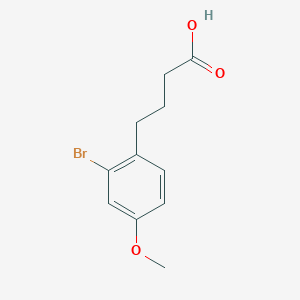
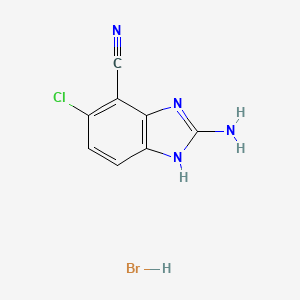
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
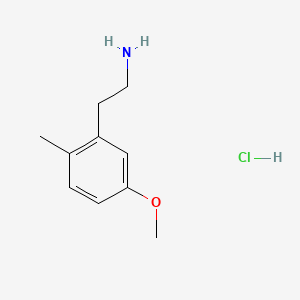

![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
